Coclaurine Coclaurine (S)-coclaurine is the (S)-enantiomer of coclaurine. It is a conjugate base of a (S)-coclaurinium. It is an enantiomer of a (R)-coclaurine.
Coclaurine is a natural product found in Gnetum montanum, Cyclea barbata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-39-5
VCID: VC21338510
InChI: InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

Coclaurine

CAS No.: 486-39-5

VCID: VC21338510

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Coclaurine - 486-39-5

Description

Coclaurine is a member of the benzylisoquinoline class of compounds, specifically a tetrahydroisoquinoline alkaloid. It is known for its presence in various plant sources, including Nelumbo nucifera, Sarcopetalum harveyanum, and Ocotea duckei . Coclaurine acts as a nicotinic acetylcholine receptor antagonist and has been identified in food products like custard apple and soursop, making it a potential biomarker for their consumption .

Biological Activities and Research Findings

Coclaurine has been studied for its potential biological activities, including anticancer effects. Recent research indicates that Stephania tetrandra and its active compound coclaurine can enhance the efficacy of cisplatin in treating non-small cell lung cancer (NSCLC) by inhibiting EFHD2 expression . Additionally, coclaurine has been identified in Piper cernuum, where it is associated with anticancer properties in oral squamous cell carcinoma models .

Anticancer Activity

  • Mechanism: Coclaurine inhibits EFHD2 expression, which is crucial for sensitizing NSCLC cells to cisplatin .

  • Plant Sources: Found in Stephania tetrandra and Piper cernuum .

Biosynthesis and Enzymatic Involvement

Coclaurine N-methyltransferase (CNMT) is an enzyme involved in the biosynthesis pathway of coclaurine derivatives. This enzyme plays a key role in installing the N-methyl substituent necessary for further alkaloid synthesis .

Enzymatic Role

EnzymeFunction
Coclaurine N-Methyltransferase (CNMT)Installs N-methyl substituent in coclaurine derivatives
CAS No. 486-39-5
Product Name Coclaurine
Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Standard InChI InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Standard InChIKey LVVKXRQZSRUVPY-HNNXBMFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Canonical SMILES COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Appearance Powder
Melting Point 220.0 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol
Reference Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology
PubChem Compound 160487
Last Modified Aug 15 2023

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